An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxypyrimidine-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxypyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 5-hydroxypyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of many biologically active molecules, including nucleobases, and its derivatives are widely explored for therapeutic applications.[1] The strategic placement of a hydroxyl group and a methyl carboxylate ester on the pyrimidine ring imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 5-hydroxypyrimidine-2-carboxylate, offering a critical resource for its application in research and development.
Chemical Identity and Structure
The foundational step in understanding a molecule's behavior is to define its structure and fundamental identifiers.
| Identifier | Value | Source |
| IUPAC Name | Methyl 5-hydroxypyrimidine-2-carboxylate | - |
| CAS Number | 1415574-30-9 | [2][3][4] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.125 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)O | - |
| InChI Key | BEZDJOOHPCJDAY-UHFFFAOYSA-N | [2] |
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Caption: 2D structure of Methyl 5-hydroxypyrimidine-2-carboxylate.
Part 1: Core Physicochemical Properties
A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems.
Physical State and Appearance
Methyl 5-hydroxypyrimidine-2-carboxylate is a light brown to yellow solid at room temperature.[5]
Melting Point
Boiling Point
A boiling point for this compound has not been experimentally determined and it is likely to decompose at elevated temperatures before boiling.
Solubility
The solubility of a compound is critical for its handling, formulation, and biological availability. While quantitative solubility data for Methyl 5-hydroxypyrimidine-2-carboxylate is not available, information on a structurally similar compound, methyl 5-hydroxypyridine-2-carboxylate, indicates its availability in a DMSO solution, suggesting solubility in polar aprotic solvents.[7]
Experimental Protocol for Solubility Determination:
A standard method for determining solubility involves the gravimetric method.
-
Apparatus : A thermostatically controlled shaker, analytical balance, and a suitable analytical method for concentration determination (e.g., HPLC-UV).
-
Procedure :
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
The vials are agitated in a thermostatically controlled shaker at a defined temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.[8][9]
-
Acidity and Basicity (pKa)
The pKa values of a molecule are critical for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.
The predicted pKa of approximately 5 suggests that the hydroxyl group on the pyrimidine ring is weakly acidic. The pyrimidine nitrogens are basic, with the pKa of the parent 5-hydroxypyrimidine indicating protonation can occur under acidic conditions.[10][11]
Experimental Protocol for pKa Determination:
Potentiometric titration is a common method for determining pKa.
-
Apparatus : A pH meter with a calibrated electrode, a burette, and a stirrer.
-
Procedure :
-
A solution of the compound at a known concentration is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.
-
Lipophilicity (LogP)
LogP, the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined LogP for this compound is not available.
Part 2: Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While a specific spectrum for Methyl 5-hydroxypyrimidine-2-carboxylate is not available, the expected chemical shifts can be predicted based on related structures.
Expected ¹H NMR Spectral Features:
-
Pyrimidine Protons : The protons on the pyrimidine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the ester and the electronic effects of the hydroxyl group will influence their precise chemical shifts.
-
Methyl Ester Protons : A singlet corresponding to the three protons of the methyl group of the ester is expected around δ 3.5-4.0 ppm.
-
Hydroxyl Proton : The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon : The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-175 ppm.[12]
-
Pyrimidine Carbons : The carbons of the pyrimidine ring will appear in the aromatic region (δ 100-160 ppm), with their chemical shifts influenced by the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[13]
-
C=N and C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region due to the pyrimidine ring.
-
C-O Stretch : An absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (154.125 m/z) is expected.
-
Fragmentation : Common fragmentation patterns for methyl esters may be observed, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).
Part 3: Synthesis and Reactivity
Understanding the synthesis and potential reactivity of Methyl 5-hydroxypyrimidine-2-carboxylate is essential for its practical application.
Synthetic Approach
While a specific, detailed synthesis for Methyl 5-hydroxypyrimidine-2-carboxylate is not published, a plausible route can be inferred from the synthesis of its parent carboxylic acid and general methods for pyrimidine synthesis.[14][15] A likely approach would involve the esterification of 5-hydroxypyrimidine-2-carboxylic acid.
Proposed Synthetic Workflow:
Caption: A proposed synthetic route to Methyl 5-hydroxypyrimidine-2-carboxylate.
Experimental Protocol for Esterification (General):
-
Reaction Setup : 5-Hydroxypyrimidine-2-carboxylic acid is dissolved or suspended in methanol.
-
Catalysis : A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction Conditions : The mixture is heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup and Purification : Upon completion, the reaction mixture is cooled, the excess methanol is removed under reduced pressure, and the residue is neutralized. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.[16]
Chemical Reactivity
The reactivity of Methyl 5-hydroxypyrimidine-2-carboxylate is dictated by its functional groups:
-
Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Hydroxyl Group Reactivity : The hydroxyl group can undergo etherification or esterification reactions.
-
Pyrimidine Ring : The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions.
Part 4: Applications in Drug Discovery and Development
The pyrimidine core is a privileged scaffold in drug design, and Methyl 5-hydroxypyrimidine-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester carbonyl and pyrimidine nitrogens) allows for diverse interactions with biological targets.[1][17]
Logical Relationship of Properties to Drug Development:
Caption: Interrelation of physicochemical properties and structural features with biological activity.
Part 5: Safety and Handling
While specific safety data for Methyl 5-hydroxypyrimidine-2-carboxylate is not available, precautions for a related compound, Methyl 5-methylpyrimidine-2-carboxylate, should be considered as a proxy.
-
Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
Methyl 5-hydroxypyrimidine-2-carboxylate is a molecule with significant potential as a building block in drug discovery and materials science. This guide has synthesized the available information on its physicochemical properties, spectroscopic characteristics, and synthetic approaches. While some experimental data is lacking, the provided predictions and protocols offer a solid foundation for researchers working with this compound. Further experimental characterization of its properties will undoubtedly enhance its utility in various scientific endeavors.
References
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- 14. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 15. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 16. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]
